4-tert-Octylphenol monoethoxylate-13C6

Environmental Analysis Isotope Dilution Mass Spectrometry Method Validation

Environmental labs quantifying alkylphenol ethoxylates face matrix-induced quantification bias. Unlabeled or deuterated internal standards cause inconsistent results. This 13C6-ring-labeled 4-tert-octylphenol monoethoxylate (CAS 1173019-48-1) resolves these issues: • Near-identical physicochemical properties to native OP1EO ensure consistent extraction, derivatization, and chromatography. • Mandated by ISO 18857-2 for regulatory water testing; not an optional substitute. • Enables accurate isotope dilution MS, correcting matrix effects to ng/g levels. • Supplied as a ready-to-use certified analytical standard (10 µg/mL in acetone).

Molecular Formula C16H26O2
Molecular Weight 256.33 g/mol
CAS No. 1173019-48-1
Cat. No. B565140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Octylphenol monoethoxylate-13C6
CAS1173019-48-1
Synonyms2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-13C6;  2-(4-tert-Octylphenoxy)ethanol-13C6;  4-tert-Octylphenyl (2-Hydroxyethyl)ether-13C6;  OP1EO-13C6;  NSC 525913C6; 
Molecular FormulaC16H26O2
Molecular Weight256.33 g/mol
Structural Identifiers
InChIInChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6+1,7+1,8+1,9+1,13+1,14+1
InChIKeyJYCQQPHGFMYQCF-FQPQTBQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1173019-48-1: 13C6-Labeled OP1EO Analytical Standard


2-((4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl)oxy)ethan-1-ol (CAS 1173019-48-1), also known as 4-tert-Octylphenol monoethoxylate-ring-13C6, is a stable isotope-labeled analog of the environmental pollutant 4-tert-octylphenol monoethoxylate (OP1EO) [1]. It features six 13C atoms incorporated into the phenyl ring, resulting in a molecular mass shift of +6 Da (MW 256.33 g/mol vs. 250.38 g/mol for the unlabeled compound) [1]. This compound is primarily supplied and utilized as a certified analytical standard (e.g., 10 µg/mL in acetone) [2].

Why 1173019-48-1 Is Not Interchangeable with Other OP1EO Standards


Generic substitution of 1173019-48-1 with unlabeled or differently labeled OP1EO standards in quantitative analytical workflows is invalid due to fundamental differences in their physical properties and chromatographic behavior, which directly impact method accuracy and compliance. Unlabeled OP1EO cannot be used as an internal standard for its own quantification via mass spectrometry (MS) as it is indistinguishable from the target analyte . Conversely, while deuterated analogs (e.g., 4-tert-Octylphenol-3,5-d2) are available, 13C-labeled standards like 1173019-48-1 exhibit near-identical physicochemical properties (e.g., LogP, pKa) to the native analyte, ensuring more consistent behavior during extraction, derivatization, and chromatographic separation than deuterated forms [1]. Furthermore, specific international methods, such as ISO 18857-2, explicitly prescribe the use of 13C6-ring-labeled compounds for the analysis of alkylphenols and their ethoxylates, making 1173019-48-1 a mandated component for regulatory compliance, not an optional substitute [2][3].

Quantitative Performance Advantages of 1173019-48-1


Precise MS Quantification via Isotope Dilution

The key performance advantage of 1173019-48-1 (13C6-OP1EO) over an unlabeled standard is its capacity for Isotope Dilution Mass Spectrometry (IDMS), which corrects for analyte loss during sample preparation and matrix effects during ionization. Its +6 Da mass shift (m/z 256→m/z 262 for the molecular ion) provides a distinct MS signal well-separated from the native analyte (m/z 250), minimizing spectral overlap [1]. In contrast, an unlabeled OP1EO standard cannot be distinguished from the target analyte in the sample and is therefore useless as an internal standard for MS quantification .

Environmental Analysis Isotope Dilution Mass Spectrometry Method Validation

Superior Co-Elution Versus Deuterated Analogs

While deuterated internal standards (e.g., 4-tert-Octylphenol-3,5-d2) also offer a mass difference for MS detection, 13C-labeled standards like 1173019-48-1 are often preferred for chromatographic fidelity. The substitution of hydrogen with deuterium can subtly alter a molecule's interaction with the stationary phase, leading to a slight but measurable shift in retention time relative to the native analyte (a deuterium isotope effect) [1]. This can cause the internal standard to experience a different matrix environment upon elution, potentially biasing quantification [1]. In contrast, 13C-labeling introduces a mass change with minimal effect on chromatographic retention, ensuring that 1173019-48-1 co-elutes almost perfectly with the target OP1EO, thereby providing more robust correction for matrix-induced ionization suppression or enhancement [2].

Chromatography Internal Standard Performance Stable Isotope Labeling

ISO 18857-2 Compliance for Water Testing

A critical differentiator for procurement is that 1173019-48-1 is not merely a research tool but a specific component listed in ISO 18857-2 [1][2]. This international standard specifies a method for determining alkylphenols, their ethoxylates, and bisphenol A in water samples. Compliance with this method for the quantification of octylphenol monoethoxylate necessitates the use of a 13C6-ring-labeled internal standard, a role for which 1173019-48-1 is specifically designed and supplied [3]. Other labeled or unlabeled OP1EO standards are not accepted substitutes within this validated framework.

Regulatory Compliance Water Quality Testing Standardized Methods

Ready-to-Use Standard for SPME-GC-MS Workflows

The specific formulation of 1173019-48-1 as a pre-made, certified analytical standard (e.g., 10 µg/mL in acetone) is designed for direct compatibility with Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) [1]. It is part of a suite of 13C-labeled standards for the simultaneous analysis of multiple alkylphenol (AP) and alkylphenol ethoxylate (APEO) degradation products, including 4-tert-octylphenol, 4-tert-octylphenol diethoxylate, and the corresponding nonylphenol species . This contrasts with generic OP1EO, which is not supplied as a ready-to-use, certified SPME-GC-MS standard. The ready availability of this specific standard in a certified mixture simplifies method development and ensures batch-to-batch consistency [2].

SPME GC-MS Multi-analyte Quantification

Key Applications in Environmental Analysis


ISO 18857-2 Water Analysis

This is the primary application for 1173019-48-1. Contract and government environmental laboratories analyzing drinking water, groundwater, surface water, and wastewater must follow ISO 18857-2 for regulatory compliance. The method explicitly requires the use of a 13C6-ring-labeled internal standard, making 1173019-48-1 a mandatory purchase for any lab performing this analysis [1].

Quantification in Biological Matrices

The complexity of biological tissues introduces significant matrix effects in LC-MS/MS analysis. The use of a 13C-labeled internal standard like 1173019-48-1 is essential for isotope dilution, which corrects for these matrix effects and enables accurate quantification at trace levels (ng/g range). This is critical for studies on the bioaccumulation of alkylphenol ethoxylate degradation products in aquatic food webs [2].

Routine Environmental Monitoring QC

High-throughput environmental testing labs require robust, traceable standards for consistent quality control. The ready-to-use formulation of 1173019-48-1 (e.g., 10 µg/mL in acetone) minimizes preparation errors and ensures batch-to-batch reproducibility. It serves as a key component in multi-analyte SPME-GC-MS methods for the simultaneous monitoring of various alkylphenolic pollutants, streamlining laboratory workflows and supporting the generation of legally defensible data [3].

Studying Triton X-100 Degradation Pathways

Triton X-100 is a widely used nonionic surfactant that degrades in the environment into 4-tert-octylphenol and its shorter-chain ethoxylates, including OP1EO. Researchers studying the environmental fate, persistence, and transformation of Triton X-100 utilize 1173019-48-1 as an internal standard to accurately track and quantify the formation of the specific degradation product OP1EO in water, sediment, and soil microcosm experiments .

Technical Documentation Hub

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